Hafnocene dichloride

Catalog No.
S652942
CAS No.
12116-66-4
M.F
C10H12Cl2Hf-2
M. Wt
381.59 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hafnocene dichloride

CAS Number

12116-66-4

Product Name

Hafnocene dichloride

IUPAC Name

cyclopenta-1,3-diene;hafnium;dichloride

Molecular Formula

C10H12Cl2Hf-2

Molecular Weight

381.59 g/mol

InChI

InChI=1S/2C5H6.2ClH.Hf/c2*1-2-4-5-3-1;;;/h2*1-4H,5H2;2*1H;/p-2

InChI Key

JWEWBCISGQZGAZ-UHFFFAOYSA-L

SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[Hf+4]

Synonyms

hafnocene dichloride

Canonical SMILES

C1C=CC=C1.C1C=CC=C1.[Cl-].[Cl-].[Hf]

Catalyst Precursor

One of the primary applications of bis(cyclopentadienyl)hafnium dichloride lies in its use as a precursor for the synthesis of other hafnium catalysts. These catalysts are particularly useful in olefin polymerization, a process crucial for the production of various plastics such as polyethylene and polypropylene. Studies have shown that hafnocene dichloride, when activated with cocatalysts like methylalumoxane (MAO), exhibits high activity and stereoselectivity in olefin polymerization, leading to the formation of polymers with specific properties.

Material Science

Bis(cyclopentadienyl)hafnium dichloride has also shown promise in the development of new materials with unique properties. For instance, research suggests its potential in the synthesis of hafnium oxide thin films, which are valuable for their applications in microelectronics and optoelectronics due to their high dielectric constant and bandgap.

Hafnocene dichloride, chemically represented as (C5H5)2HfCl2(C_5H_5)_2HfCl_2, is an organohafnium compound characterized by its white solid form and limited solubility in various organic solvents. It is primarily recognized for its role as a catalyst in polymerization processes, particularly in olefin polymerization. While it has garnered less attention compared to lighter homologues such as zirconocene dichloride and titanocene dichloride, hafnocene dichloride remains of significant academic interest due to its unique properties and potential applications in materials science .

  • Skin and eye irritant: Hafnocene dichloride can cause skin and eye irritation upon contact [].
  • Air and moisture sensitive: Exposure to air or moisture can lead to decomposition and release of HCl fumes, which are corrosive [].
  • Proper handling required: Always wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling hafnocene dichloride [].

  • Substitution Reactions: The chloride ligands can be substituted with various other ligands, including alkyl or aryl groups.
  • Oxidation and Reduction: This compound can engage in redox reactions, which alter the oxidation state of hafnium.
  • Complex Formation: It can form complexes with other molecules, enhancing its reactivity and broadening its application scope.

Common reagents involved in reactions with hafnocene dichloride include alkyl halides, Grignard reagents, and Lewis acids. These reactions are typically conducted under inert conditions to prevent degradation of the compound .

Hafnocene dichloride exhibits notable biological activity, particularly in cancer research. It has demonstrated in vitro growth-inhibiting effects against Ehrlich ascites tumor cells. This cytotoxicity suggests potential therapeutic applications, although further studies are required to fully understand its mechanisms of action and efficacy in biological systems .

The synthesis of hafnocene dichloride is commonly achieved through a salt metathesis reaction involving hafnium tetrachloride and cyclopentadienyl sodium. The general reaction can be expressed as follows:

HfCl4+2NaC5H5(C5H5)2HfCl2+2NaCl\text{HfCl}_4+2\text{NaC}_5\text{H}_5\rightarrow (C_5H_5)_2\text{HfCl}_2+2\text{NaCl}

This reaction typically occurs in an inert atmosphere and is often facilitated by solvents such as tetrahydrofuran at low temperatures to ensure product stability. Industrial production methods mirror these synthetic routes but are optimized for higher yields and purity through processes like recrystallization .

Hafnocene dichloride is primarily utilized as a catalyst in olefin polymerization, where it facilitates the formation of polymers from olefin monomers. Its unique catalytic properties allow for the production of high-performance materials with specific characteristics tailored for various applications in the plastics industry. Additionally, it serves as a precursor for synthesizing other hafnium-based compounds that may have distinct chemical properties .

Research has indicated that hafnocene dichloride can interact with various organometallic compounds, leading to the formation of substitution products. For instance, it has been shown to react with germanium and tin anions to form new hafnium complexes. These interactions highlight the compound's versatility and potential for creating novel materials through coordination chemistry .

Hafnocene dichloride shares similarities with other metallocenes such as zirconocene dichloride and titanocene dichloride. Here’s a comparative overview:

CompoundFormulaNotable Features
Hafnocene Dichloride(C5H5)2HfCl2(C_5H_5)_2HfCl_2Used as a catalyst for olefin polymerization; less studied than lighter homologues .
Zirconocene Dichloride(C5H5)2ZrCl2(C_5H_5)_2ZrCl_2More soluble; widely researched for similar catalytic applications.
Titanocene Dichloride(C5H5)2TiCl2(C_5H_5)_2TiCl_2Highly reactive; extensively used in polymerization processes.

Uniqueness: Hafnocene dichloride is distinguished by its resistance to reduction compared to its lighter counterparts, making it suitable for specific catalytic roles that require stability under various reaction conditions .

Salt Metathesis and Transmetalation Reactions

Hafnocene dichloride is predominantly synthesized via salt metathesis between hafnium tetrachloride (HfCl₄) and sodium cyclopentadienide (NaCp) in anhydrous tetrahydrofuran (THF) under inert conditions:
$$
\text{HfCl}4 + 2 \text{NaC}5\text{H}5 \rightarrow \text{Hf}(\text{C}5\text{H}5)2\text{Cl}_2 + 2 \text{NaCl}
$$
This method yields 70–85% pure product, with recrystallization from toluene/pentane mixtures enhancing purity. Alternative routes involve transmetalation with magnesium or potassium reagents. For example, magnesium-based transmetalation of 1,2-dipotassiodisilanes produces disilene-hafnocene adducts, as confirmed by X-ray crystallography.

Table 1: Comparative Synthetic Routes for Hafnocene Complexes

MethodReactantsYield (%)Key Product
Salt metathesisHfCl₄ + 2 NaCp70–85$$\text{HfCp}2\text{Cl}2$$
TransmetalationK₂Si₂R₄ + HfCp₂Cl₂65Disilene-hafnocene
Germole dianion reaction[Ar*GeH₂]⁻ + HfCp₂Cl₂90[Cp₂Hf(GeH₂Ar*)₂]

Role in Germylene and Stannylene Formation

Hafnocene dichloride facilitates the synthesis of low-valent germanium and tin complexes through nucleophilic substitution or reduction. Reaction with germole dianions ([ArGeH₂]⁻) yields substitution products like [Cp₂Hf(GeH₂Ar)₂], where the hafnium center stabilizes germylene ligands via σ-bonding and π-backdonation. In contrast, stannate anions ([SnH₂Ar]⁻) reduce HfCp₂Cl₂ to form [Cp₂Hf(SnHAr)₂], with Hf in a formal +2 oxidation state.

Key Mechanistic Insights:

  • Germylene Stabilization: Homoconjugative interactions between Ge 4p orbitals and adjacent C=C π-bonds enhance stability in bicyclo[2.1.1]hexene germylenes.
  • Reductive Pathways: Stannate anions act as reducing agents, transferring hydrides to Hf(IV) and forming Hf(II)-Sn complexes.

Ultrarigid Indenyl Ligands for Stereoselective Catalysis

Indenyl-based ansa-hafnocene complexes exhibit exceptional stereocontrol in propene polymerization. Introducing sterically demanding 4-aryl substituents (e.g., 3,5-dimethylphenyl) narrows the coordination gap, suppressing β-methyl elimination and enhancing isotacticity.

Table 2: Performance of Indenyl-Hafnocene Catalysts in Propene Polymerization

Catalyst4-Aryl Substituent$$T_p$$ (°C)$$M_w$$ (kg/mol)Melting Point (°C)
IPhenyl301,200158
II3,5-Dimethylphenyl501,450162
III3,5-tert-Butylphenyl701,800166

Key Findings:

  • Steric Effects: Larger substituents (e.g., III) increase melting points and molecular weights by hindering chain termination.
  • Temperature Dependence: Optimal activity for III occurs at 70°C, whereas I deactivates above 30°C due to accelerated β-hydride elimination.

The activation of hafnocene dichloride for olefin polymerization catalysis involves complex mechanisms that depend critically on the nature of the cocatalyst employed [1]. The effectiveness of hafnocene catalysts has been historically limited compared to their zirconium analogues, primarily due to the formation of stable heterodinuclear compounds that reduce catalytic activity [1] [2].

Methylaluminoxane Activation Mechanism

Methylaluminoxane represents the most extensively studied cocatalyst for hafnocene dichloride activation [5]. The activation process involves the generation of aluminum methyl cation species (AlMe2+) from weak Lewis acid sites inherent to the methylaluminoxane structure [5]. These weak Lewis acid sites originate from tetrahedral aluminum centers and are the primary species responsible for metallocene activation [5]. The concentration of these weak Lewis acid sites increases with methylaluminoxane content and exhibits a linear correlation with polymerization activity [5].

The activation mechanism proceeds through chloride abstraction from hafnocene dichloride, followed by alkylation of the metal center [11]. However, hafnocene catalysts demonstrate lower productivity compared to zirconium analogues when activated with methylaluminoxane due to the formation of stable heterodinuclear intermediates of the type [LHf(μ-Me)2AlMe2]+[MeMAO]- [3]. These thermally stable species explain the reduced productivity of hafnocene catalysts in the presence of aluminum methyl-containing activators [3].

Research has demonstrated that the multifaceted role of methylaluminoxane extends beyond simple activation [5]. The cocatalyst serves three primary functions: providing AlMe2+ species for activation, scavenging surface hydroxyl groups to prevent catalyst deactivation, and stabilizing metallocenes on support surfaces to prevent leaching [5]. A minimum methylaluminoxane loading of twelve weight percent aluminum is required to scavenge all silanol groups, while fourteen weight percent aluminum is necessary to prevent metallocene leaching [5].

Borate Cocatalyst Activation

Borate cocatalysts represent a significant advancement in hafnocene activation, providing dramatically improved performance compared to methylaluminoxane systems [2] [6] [7]. The activation mechanism involves direct chloride abstraction by the borate anion, forming cationic hafnocene species with weakly coordinating counterions [6]. Trityl tetrakis(pentafluorophenyl)borate and related compounds have proven particularly effective for hafnocene activation [7].

Studies utilizing ethylene-bis(9-fluorenyl) hafnium dichloride have demonstrated that activation with triisobutylaluminum/borate systems increases polymerization activity drastically compared to methylaluminoxane/trimethylaluminum activation [7]. The enhanced performance results from reduced formation of stable metallocene-aluminum adducts that inhibit catalytic activity [7]. The borate activation mechanism creates loose ion pairs that facilitate monomer coordination and insertion, contrasting with the tight ion pairs formed with strong Lewis acid activators [5].

Recent developments have introduced single-component cocatalysts such as Al-H-Al+[B(C6F5)4]-, which combines alkylation, ionization, and scavenging functions in a single molecular species [14]. This homodinuclear aluminum cation provides complete activation of hafnocene dichloride precatalysts with as little as fifty equivalents, representing orders of magnitude reduction compared to traditional methylaluminoxane requirements [14].

The following table summarizes the key activation mechanisms for hafnocene dichloride:

CocatalystActivation MechanismActivity Effect
MethylaluminoxaneAlMe2+ species generation from weak Lewis acid sitesLower activity than zirconium analogues due to stable heterodinuclear compounds
Borate (Trityl tetrakis(pentafluorophenyl)borate)Chloride abstraction forming cationic hafnoceneDrastically increased activity compared to methylaluminoxane
Triisobutylaluminum/BorateCombined alkylation and ionizationHigh activity with reduced deactivation
Al-H-Al[B(C6F5)4]Single-component activation with hydride formationComplete activation with minimal cocatalyst required

Ethylene and Propylene Polymerization Kinetics

The polymerization kinetics of hafnocene dichloride catalysts exhibit distinct temperature dependencies and mechanistic pathways that differ substantially from zirconium-based systems [16] [17] [18]. Understanding these kinetic parameters is crucial for optimizing catalytic performance and predicting polymer properties.

Temperature-Dependent Kinetics

Hafnocene catalysts demonstrate linear Arrhenius behavior for propagation reactions between fifty and seventy degrees Celsius, with activation energies typically ranging from forty to fifty kilojoules per mole for propylene polymerization [8] [13]. Beyond seventy degrees Celsius, significant deviations from linearity occur, with substantial activity decline observed at temperatures exceeding eighty degrees Celsius [8] [21].

The temperature sensitivity of hafnocene catalysts is attributed to electrophilicity-dependent stabilization effects [16] [17]. At higher temperatures, monomolecular processes such as beta-hydride elimination become rate-limiting for chain transfer, leading to the formation of shorter polymer chains and reduced stereoselectivity [17]. The stronger electrophilicity of hafnium compared to zirconium results in greater stabilization of elimination transition states, explaining the faster performance deterioration of hafnocene catalysts at elevated temperatures [17].

Quantitative structure-activity relationship studies have revealed that stereoselectivity, chain end structure, and misinsertions are strongly dependent on catalyst electrophilicity [16] [17]. For hafnocene catalysts, this translates to enhanced sensitivity to temperature variations, with optimal polymerization conditions typically maintained between sixty and eighty degrees Celsius for maximum activity and selectivity [21].

Polymerization Rate Constants

The propagation rate constants for hafnocene-catalyzed polymerization typically range from 10² to 10⁴ liters per mole per second, depending on temperature and cocatalyst selection [18] [24]. Chain transfer rate constants generally fall within the range of 10⁻² to 10⁻¹ per second, while deactivation rate constants span 10⁻⁴ to 10⁻³ per second [24].

Research utilizing multi-site hafnocene catalysts has demonstrated that different active sites exhibit varying activation energies, resulting in distinct molecular weight and comonomer incorporation profiles at different temperatures [24]. At sixty degrees Celsius, higher comonomer incorporation is observed, particularly in high molecular weight fractions, compared to polymerizations conducted at eighty-five degrees Celsius [24].

Mechanistic Considerations

The polymerization mechanism involves initial coordination of the olefin monomer to the cationic hafnocene center, followed by migratory insertion into the hafnium-carbon bond [18]. The rate-determining step varies with temperature and monomer concentration, with propagation dominating under optimal conditions and chain transfer reactions becoming significant at elevated temperatures [18].

Studies using probe molecule infrared spectroscopy have revealed that hafnocene catalysts exhibit slower insertion kinetics compared to zirconium analogues [18]. This behavior results from both reduced accessibility of active sites due to stable heterodinuclear adducts with trimethylaluminum and intrinsically slower insertion rates [18].

The following table presents temperature effects on hafnocene polymerization kinetics:

Temperature Range (°C)Propagation RateMolecular WeightStereoselectivityActivation Energy (kJ/mol)
50-70Linear Arrhenius behaviorHigh molecular weightsHigh isotacticity43.9 (propagation)
70-80Deviation from linearityModerate decreaseMaintained selectivity~48.0 (literature)
80-90Significant activity declineSubstantial decreaseDecreasing selectivityVariable
90-100Rapid deactivationLow molecular weightsPoor selectivityVariable

Influence of Bridge Length in Dialkoxy-Bridged Hafnocene Catalysts

The structural modification of hafnocene catalysts through the incorporation of dialkoxy bridges of varying lengths has emerged as a promising strategy for tuning catalytic performance and polymer properties [3]. These bridging modifications significantly alter the electronic and steric environment around the hafnium center, leading to distinct polymerization behaviors.

Structural Characteristics of Dialkoxy-Bridged Catalysts

Dialkoxy-bridged hafnocene catalysts, such as ethane-1,2-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride and propane-1,3-diyl((2-methyl-7-phenyl-1H-inden-4-yl)oxy)hafnium dichloride, exhibit significantly reduced bite angles compared to conventional dimethylsilylene-bridged systems [3]. Single-crystal X-ray diffraction analysis reveals that dialkoxy-bridged complexes possess bite angles approximately eleven degrees smaller than the standard dimethylsilylene bridge, resulting in more shielded central metal atoms [3].

The synthesis of these complexes involves a four-step procedure beginning with Mitsunobu reaction to introduce the alkyl bridge, followed by reduction, elimination, and Negishi cross-coupling to yield the target ligands [3]. Metallation with hafnium tetrachloride produces both racemic and meso isomers, with the racemic forms being isolated through fractional crystallization [3].

Polymerization Performance Variations

The reduced coordination gap in dialkoxy-bridged hafnocene catalysts leads to dramatically different polymerization behavior compared to conventional bridged systems [3]. While these catalysts show low activity for propylene polymerization, they demonstrate efficiency as ethylene polymerization catalysts, producing polyethylene with exclusively methyl branches rather than the long-chain branches typically observed with metallocene catalysts [3].

The degree of branching can be controlled by adjusting polymerization temperature, bridge length, and cocatalyst selection [3]. Shorter dialkoxy bridges generally result in higher branching densities, while longer bridges provide more moderate branching levels [3]. The branching mechanism is proposed to involve a restrained chain-walking process relying on beta-hydride elimination, rotation, and subsequent 2,1-reinsertion of vinyl-terminated alkyl chains [3].

Bridge Length Effects on Catalytic Activity

Comparative studies of hafnocene catalysts with different bridge lengths reveal systematic variations in catalytic activity and selectivity [2] [15]. The dimethylsilylene bridge provides optimal geometry for propylene polymerization, enabling high activity and excellent stereoselectivity for isotactic polypropylene production [2]. The rigid structure prevents rotation of the cyclopentadienyl ligands, maintaining the chiral environment necessary for stereocontrol [2].

In contrast, dialkoxy bridges of increasing length progressively reduce the steric constraints around the metal center, leading to altered insertion kinetics and product selectivity [3]. The ethane-1,2-diyl bridge produces moderate activities with unique branching patterns, while the propane-1,3-diyl bridge further modifies the electronic environment, resulting in different polymer architectures [3].

Research has demonstrated that the choice of bridge length affects not only activity but also the response to different cocatalyst systems [3]. When activated with Al-H-Al[B(C6F5)4]-, dialkoxy-bridged catalysts show enhanced activity compared to traditional methylaluminoxane activation, with the effect being more pronounced for shorter bridge lengths [3].

The following table summarizes bridge length effects on hafnocene catalyst performance:

Bridge TypeBridge LengthBite Angle (°)Coordination GapPolymerization ActivityProduct Characteristics
Dimethylsilylene (-SiMe2-)Short~126StandardHigh for propyleneHigh molecular weight isotactic polypropylene
Ethane-1,2-diyl dialkoxyMedium~115Reduced by ~11°Low for propylene, moderate for ethyleneMethyl-branched polyethylene
Propane-1,3-diyl dialkoxyLong~116Reduced by ~10°Low for propylene, moderate for ethyleneMethyl-branched polyethylene with different branch density

Mechanistic Implications

The influence of bridge length on hafnocene catalyst performance extends beyond simple steric effects to encompass electronic modifications that alter the fundamental polymerization mechanism [3] [15]. Shorter bridges increase the electron density at the metal center, enhancing reactivity toward olefin coordination but potentially reducing selectivity [15]. Longer bridges provide greater conformational flexibility, allowing for alternative coordination modes that can lead to unique polymer architectures [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

381.97817 g/mol

Monoisotopic Mass

381.97817 g/mol

Heavy Atom Count

13

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (11.36%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H315 (88.64%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (88.64%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (86.36%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

12116-66-4

General Manufacturing Information

Hafnium, dichlorobis(.eta.5-2,4-cyclopentadien-1-yl)-: ACTIVE

Dates

Modify: 2023-08-15

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